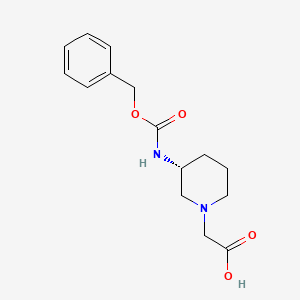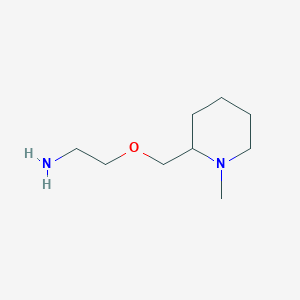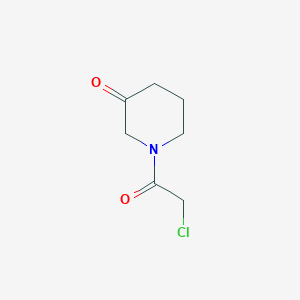![molecular formula C19H26N2O4 B7916538 {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916538.png)
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a benzyloxycarbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be attached through a carbamate formation reaction using benzyl chloroformate.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the cyclopropyl group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological properties, such as enzyme inhibition or receptor binding, make it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. It can also be employed in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The cyclopropyl group and benzyloxycarbonyl moiety may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-cyclohexylamino}-acetic acid: Similar structure but with a cyclohexyl group instead of a piperidine ring.
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-morpholin-1-yl}-acetic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[2-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)13-20-11-5-4-8-17(20)12-21(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNKAKNYUJJIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916475.png)
![{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916479.png)

![[4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916502.png)
![{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916508.png)
![[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916522.png)
![{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916526.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916535.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916552.png)

![2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916560.png)
![2-[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916563.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916567.png)
